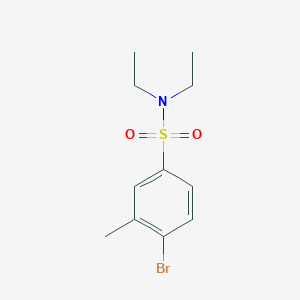

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N,N-diethyl-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-6-7-11(12)9(3)8-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXNAGZLBXXGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681099 | |

| Record name | 4-Bromo-N,N-diethyl-3-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178100-39-4 | |

| Record name | 4-Bromo-N,N-diethyl-3-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

An In-depth Technical Guide to the Synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, research-grade overview of the , a valuable intermediate in medicinal chemistry and organic synthesis. The sulfonamide moiety is a cornerstone in the design of a wide array of therapeutic agents, and understanding its synthesis is crucial for drug development professionals.[1][2] This document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols for the laboratory setting. We will detail a robust two-step synthetic pathway, beginning with the preparation of the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, followed by its reaction with diethylamine.

Synthetic Strategy and Retrosynthetic Analysis

The target molecule, this compound, is a disubstituted benzenesulfonamide. A logical retrosynthetic disconnection occurs at the sulfur-nitrogen (S-N) bond. This bond is reliably formed via the reaction of a sulfonyl chloride with a secondary amine. This approach identifies two primary precursors:

-

4-Bromo-3-methylbenzenesulfonyl chloride : An electrophilic partner containing the functionalized aromatic ring.

-

N,N-Diethylamine : A simple, commercially available secondary amine that serves as the nucleophile.

The synthesis of the sulfonyl chloride intermediate is achieved through the electrophilic aromatic substitution (chlorosulfonation) of a suitable precursor, 4-bromo-3-methylbenzene (commercially known as 4-bromotoluene).

Overall Synthetic Pathway

The diagram below outlines the two-stage synthetic approach.

Caption: Two-stage synthesis of the target sulfonamide.

Stage 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

The introduction of the sulfonyl chloride group onto the aromatic ring is achieved via electrophilic chlorosulfonation. This reaction utilizes chlorosulfonic acid, a highly reactive and potent electrophile. The directing effects of the substituents on the starting material, 4-bromotoluene, are critical. The methyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. Their combined influence directs the incoming sulfonyl group primarily to the position ortho to the methyl group and meta to the bromine.

Causality of Experimental Choices:

-

Reagent : Chlorosulfonic acid (ClSO₃H) is the reagent of choice as it serves as both the sulfonating agent and the chlorinating agent in a single step.

-

Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the harsh conditions and effectively dissolves the aromatic starting material.[3]

-

Temperature Control : The reaction is initiated at ice-cold temperatures (0-10°C) because chlorosulfonation is a highly exothermic process.[3] Maintaining a low temperature is crucial to prevent the formation of undesired byproducts, including sulfones and di-sulfonated products, and to ensure the reaction proceeds controllably.

Experimental Protocol: 4-Bromo-3-methylbenzenesulfonyl chloride

This protocol is adapted from established procedures for the chlorosulfonation of substituted toluenes.[3]

Table 1: Reagents and Materials for Stage 1

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromotoluene | 171.04 | 2.61 g | 15.3 mmol | Starting material |

| Chlorosulfonic Acid | 116.52 | 7.00 mL (12.25 g) | 105 mmol | Corrosive, moisture-sensitive |

| Dichloromethane (DCM) | 84.93 | 37 mL | - | Anhydrous |

| Ice-water | - | ~200 mL | - | For quenching |

| Round-bottom flask | 100 mL | 1 | - | Oven-dried |

| Magnetic stirrer & stir bar | - | 1 | - | - |

| Dropping funnel | 50 mL | 1 | - | - |

Step-by-Step Methodology:

-

Reaction Setup : In a fume hood, add 4-bromotoluene (2.61 g) and anhydrous dichloromethane (25 mL) to a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Cooling : Place the flask in an ice-salt bath and stir the solution until the temperature reaches 0°C.

-

Reagent Addition : Add chlorosulfonic acid (7.00 mL) to a dropping funnel with dichloromethane (12 mL). Add this solution dropwise to the stirring solution of 4-bromotoluene over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction : Allow the mixture to stir in the ice bath overnight. The bath can be allowed to slowly warm to 10°C during this period.[3]

-

Quenching : Very carefully and slowly, add the reaction mixture dropwise to a beaker containing ~200 mL of crushed ice and water with vigorous stirring. This step must be performed in a fume hood as it generates HCl gas.

-

Work-up : The product will precipitate as a solid or oil. If solid, filter the mixture using a Büchner funnel and wash thoroughly with cold water. If an oil, transfer the mixture to a separatory funnel, separate the organic layer, and wash the organic layer with cold water (2 x 50 mL) and then brine (1 x 50 mL).

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is 4-bromo-3-methylbenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Stage 2: Synthesis of this compound

This stage involves the nucleophilic substitution reaction between the synthesized 4-bromo-3-methylbenzenesulfonyl chloride and N,N-diethylamine. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the stable S-N bond.

Causality of Experimental Choices:

-

Base : A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. Triethylamine (Et₃N) is a common choice as it is a non-nucleophilic organic base that is easily removed during work-up. An excess of diethylamine can also serve this purpose, but using a separate base provides better stoichiometric control.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents, as they are aprotic and will not react with the sulfonyl chloride.[4][5]

-

Reaction Monitoring : Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, one can observe the disappearance of the sulfonyl chloride and the appearance of the product spot.

Experimental Workflow and Protocol

The general workflow for the sulfonamide formation is depicted below.

Caption: Experimental workflow for sulfonamide synthesis.

Table 2: Reagents and Materials for Stage 2

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromo-3-methylbenzenesulfonyl chloride | 269.54 | 4.04 g | 15.0 mmol | From Stage 1 |

| N,N-Diethylamine | 73.14 | 1.83 g (2.6 mL) | 25.0 mmol | Nucleophile |

| Triethylamine (Et₃N) | 101.19 | 2.02 g (2.8 mL) | 20.0 mmol | Base |

| Dichloromethane (DCM) | 84.93 | 75 mL | - | Anhydrous |

| 1M HCl (aq) | - | 50 mL | - | For washing |

| Sat. NaHCO₃ (aq) | - | 50 mL | - | For washing |

| Brine | - | 50 mL | - | For washing |

Step-by-Step Methodology:

-

Reaction Setup : Dissolve the crude 4-bromo-3-methylbenzenesulfonyl chloride (4.04 g) in anhydrous DCM (75 mL) in a 250 mL round-bottom flask with a magnetic stir bar. Add triethylamine (2.8 mL).

-

Cooling : Cool the solution to 0°C in an ice bath.

-

Nucleophile Addition : Add N,N-diethylamine (2.6 mL) dropwise to the stirring solution.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring : Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent). The reaction is complete when the sulfonyl chloride spot is no longer visible.

-

Work-up : Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (50 mL), 1M HCl (50 mL) to remove excess amines, saturated sodium bicarbonate solution (50 mL) to remove any remaining acid, and finally with brine (50 mL).

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification : The resulting crude product can be purified by silica gel column chromatography, typically eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Physical and Analytical Data for this compound

| Property | Value | Source |

| CAS Number | 850429-71-9 (isomer dependent) | |

| Molecular Formula | C₁₁H₁₆BrNO₂S | |

| Molecular Weight | 306.22 g/mol | |

| Appearance | Expected to be a white to off-white solid or oil | - |

| ¹H NMR | Expect signals for the aromatic protons, the ethyl groups (a quartet and a triplet), and the methyl group (a singlet). | - |

| ¹³C NMR | Expect signals corresponding to the 11 carbon atoms in the molecule. | - |

| Mass Spec (MS) | Expect a molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity due to the presence of bromine. | - |

Safety and Handling

Proper safety precautions are paramount during this synthesis.

-

Chlorosulfonic Acid : Extremely corrosive and reacts violently with water. Always handle in a certified chemical fume hood while wearing a lab coat, splash goggles, a face shield, and appropriate gloves (e.g., butyl rubber).[6]

-

Sulfonyl Chlorides : Corrosive and moisture-sensitive. They can cause severe burns.[6] Handle with appropriate personal protective equipment (PPE).

-

Amines : Diethylamine and triethylamine are flammable, corrosive, and have strong odors. Handle in a well-ventilated fume hood.

-

Quenching : The quenching of the chlorosulfonation reaction is highly exothermic and releases HCl gas. This must be done slowly, with adequate cooling, and in a fume hood.

Conclusion

The is a representative and instructive example of modern organic synthesis. The two-stage process, involving a robust chlorosulfonation followed by a clean nucleophilic substitution, is an efficient route to this valuable building block. By understanding the rationale behind the choice of reagents and conditions, and by adhering to rigorous safety and experimental protocols, researchers can reliably produce this compound for applications in drug discovery and beyond.

References

- 1. 4-Bromo-3-methylbenzenesulfonamide [myskinrecipes.com]

- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 3. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. prepchem.com [prepchem.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

This guide provides a comprehensive technical overview of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, a substituted benzenesulfonamide with potential applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Scientific Context

Substituted benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities. Their structural motifs are present in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The introduction of specific substituents onto the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of their physicochemical properties and biological targets. This compound is a compound of interest due to the unique combination of a bromine atom, a methyl group, and a diethylsulfamoyl group, which are expected to influence its lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity.

This guide will detail the chemical properties, a robust synthesis protocol, spectral analysis, and potential applications of this compound, providing a foundational resource for its further investigation and utilization in research and development.

Physicochemical and Spectral Properties

While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Justification |

| CAS Number | 1178100-39-4 | [2] |

| Molecular Formula | C₁₁H₁₆BrNO₂S | Vendor Information |

| Molecular Weight | 306.22 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[3] |

| Melting Point | Not available. Expected to be in the range of 50-80 °C. | Based on related structures like N,N-Diethyl-4-methylbenzenesulfonamide (m.p. 60°C)[3] |

| Boiling Point | Not available. Expected to be >300 °C at 760 mmHg. | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. | The N,N-diethylamide group and the aromatic ring contribute to its lipophilicity.[4] |

Spectral Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl groups, and the methyl group.

-

Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons on the substituted benzene ring. The substitution pattern will lead to specific splitting patterns (singlet, doublet, doublet of doublets).

-

Ethyl Group (N(CH₂CH₃)₂): A quartet around δ 3.2-3.4 ppm for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet around δ 1.1-1.3 ppm for the methyl protons (-CH₃) coupled to the methylene protons. This is a characteristic pattern for an ethyl group.

-

Methyl Group (-CH₃): A singlet around δ 2.4-2.6 ppm for the methyl group attached to the benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons (δ 120-150 ppm): Six signals for the carbons of the benzene ring. The carbons attached to the bromine, sulfur, and methyl groups will have characteristic chemical shifts.

-

Ethyl Group Carbons: A signal for the methylene carbon (-CH₂) around δ 42 ppm and a signal for the methyl carbon (-CH₃) around δ 14 ppm.

-

Methyl Group Carbon: A signal for the methyl carbon attached to the benzene ring around δ 21 ppm.

-

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

SO₂ Stretching: Two strong absorption bands characteristic of the sulfonyl group (SO₂) will be observed. The asymmetric stretching vibration is expected around 1330-1350 cm⁻¹, and the symmetric stretching vibration around 1150-1170 cm⁻¹.

-

C-N Stretching: A moderate absorption band around 1150-1250 cm⁻¹.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Medium to strong bands in the region of 2850-2980 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M⁺ and M+2⁺ in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 4-bromo-3-methylaniline. The first step involves the formation of the sulfonyl chloride, followed by the reaction with diethylamine.

Synthesis Workflow

Caption: Synthetic route to this compound.

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

A modern and safer approach to the synthesis of aryl sulfonyl chlorides from anilines is the Sandmeyer-type chlorosulfonylation.[5][6][7] This method avoids the isolation of potentially unstable diazonium salts.

Materials:

-

4-Bromo-3-methylaniline

-

tert-Butyl nitrite (t-BuONO)

-

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

-

Copper(II) chloride (CuCl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

To a stirred solution of 4-bromo-3-methylaniline (1.0 eq) in acetonitrile, add concentrated hydrochloric acid (2.0 eq) and a catalytic amount of copper(II) chloride (5 mol%).

-

Add DABSO (0.6 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylbenzenesulfonyl chloride. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Causality and Expertise: The use of DABSO as a stable SO₂ surrogate and the in-situ generation of the diazonium salt from tert-butyl nitrite and HCl makes this protocol significantly safer and more scalable than traditional Sandmeyer reactions that use gaseous SO₂ and pre-formed diazonium salts.[5][6][7] The copper catalyst is crucial for the efficient conversion of the diazonium salt to the sulfonyl chloride.

Step 2: Synthesis of this compound

The final step is a standard nucleophilic substitution reaction where the sulfonyl chloride is treated with diethylamine.

Materials:

-

4-Bromo-3-methylbenzenesulfonyl chloride

-

Diethylamine (Et₂NH)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) or pyridine as a base.

-

Slowly add diethylamine (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Trustworthiness and Self-Validation: The progress of this reaction can be easily monitored by TLC, observing the disappearance of the sulfonyl chloride starting material and the appearance of the sulfonamide product. The final product's identity and purity should be confirmed by NMR and mass spectrometry, which will validate the success of the synthesis.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily centered around the aromatic ring and the sulfonamide functional group. The bromine atom on the aromatic ring makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[4] This allows for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Logical Relationship of Reactivity

Caption: Potential cross-coupling reactions of the title compound.

Potential Biological Applications

While the specific biological activity of this compound has not been extensively reported, the benzenesulfonamide scaffold is a well-known pharmacophore with a wide range of therapeutic applications.[1]

-

Anti-inflammatory and Antimicrobial Agents: Many substituted benzenesulfonamides exhibit significant anti-inflammatory and antimicrobial properties.[1][8] The specific substitution pattern of the title compound could lead to novel agents in these therapeutic areas.

-

Enzyme Inhibitors: Sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrases and phospholipases.[9] Further screening of this compound against a panel of enzymes could reveal potent and selective inhibitory activity.

-

Anticancer Agents: Certain benzenesulfonamide derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

Safety and Handling

-

Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

This compound is a synthetically accessible compound with significant potential for further investigation in the field of medicinal chemistry. This guide provides a detailed protocol for its synthesis, a comprehensive analysis of its expected chemical and spectral properties, and an overview of its potential applications based on the well-established biological activities of the benzenesulfonamide scaffold. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating the exploration of this and related compounds in drug discovery and development programs.

References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2abiotech.net [2abiotech.net]

- 3. N,N-Diethyl-4-methylbenzenesulfonamide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. 4-Bromo-N,N-diethyl-3-methylbenzamide (52010-29-4) for sale [vulcanchem.com]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 6. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

A Comprehensive Analytical Guide to the Spectroscopic Characterization of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical framework for the comprehensive spectroscopic analysis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, a substituted aromatic sulfonamide. Sulfonamide derivatives are a critical class of compounds with a broad spectrum of applications, making the development of robust analytical protocols for their characterization essential for both research and quality control.

This document moves beyond a simple recitation of data. It is structured to provide researchers and drug development professionals with the causal reasoning behind methodological choices, presenting a self-validating system of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation. By integrating predicted data with field-proven protocols, this guide serves as a practical and authoritative resource for the characterization of this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and substitution pattern of the aromatic ring.

Causality in NMR Analysis: Why These Choices Matter

The choice of solvent, typically Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆), is critical. CDCl₃ is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The use of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the closely spaced signals of the aromatic protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on established principles of chemical shifts and spin-spin coupling. The electron-withdrawing nature of the sulfonyl group and the halogen will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| Ethyl CH₃ (t) | ~ 1.15 | Triplet (t) | 6H | Coupled to the two methylene protons (n+1 rule: 2+1=3). |

| Methyl Ar-CH₃ (s) | ~ 2.50 | Singlet (s) | 3H | Aromatic methyl group with no adjacent protons for coupling. |

| Ethyl CH₂ (q) | ~ 3.35 | Quartet (q) | 4H | Coupled to the three methyl protons (n+1 rule: 3+1=4). Deshielded by the adjacent nitrogen atom. |

| Aromatic H-5 (d) | ~ 7.60 | Doublet (d) | 1H | Ortho-coupled to H-6. |

| Aromatic H-6 (d) | ~ 7.75 | Doublet (d) | 1H | Ortho-coupled to H-5 and deshielded by the adjacent sulfonyl group. |

| Aromatic H-2 (s) | ~ 7.90 | Singlet (s) | 1H | Isolated aromatic proton with no adjacent protons for coupling. Significantly deshielded by the sulfonyl group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments and offers further structural confirmation. The chemical shifts are predicted based on substituent effects.[1][2][3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Ethyl CH₃ | ~ 14.0 | Standard aliphatic carbon shielded by its terminal position. |

| Aromatic CH₃ | ~ 20.5 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| Ethyl CH₂ | ~ 42.5 | Deshielded by the adjacent nitrogen atom of the sulfonamide group. |

| C4 (C-Br) | ~ 123.0 | Aromatic carbon directly attached to bromine, experiencing a moderate deshielding effect. |

| C5 | ~ 128.5 | Aromatic C-H carbon. |

| C2 | ~ 131.0 | Aromatic C-H carbon deshielded by the sulfonyl group. |

| C6 | ~ 134.0 | Aromatic C-H carbon deshielded by the sulfonyl group. |

| C3 (C-CH₃) | ~ 139.0 | Quaternary aromatic carbon attached to the methyl group. |

| C1 (C-SO₂) | ~ 141.0 | Quaternary aromatic carbon directly attached to the electron-withdrawing sulfonyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically using 16-32 scans.

-

Acquire the ¹³C NMR spectrum, typically using 1024-2048 scans.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC): A Measure of Purity

HPLC is the definitive technique for assessing the purity of a synthesized compound. A well-developed Reverse-Phase (RP-HPLC) method should yield a single, sharp, and symmetrical peak for a pure substance, allowing for the quantification of any impurities.

Rationale for HPLC Method Design

The selection of a C18 stationary phase is standard for non-polar to moderately polar compounds like sulfonamides, providing excellent retention and resolution. A mobile phase gradient using water and acetonitrile allows for the efficient elution of the target compound while separating it from potential impurities with different polarities. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is crucial; it suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[4][5] UV detection is chosen due to the strong chromophore of the substituted benzene ring.

Proposed RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

| Detection | UV at 254 nm |

| Diluent | Acetonitrile/Water (50:50) |

Expected Results

For a compound with >98% purity, the resulting chromatogram should display a single major peak at a stable retention time, with any impurity peaks being minimal in area. The peak shape should be symmetrical, with a tailing factor between 0.9 and 1.2.

Experimental Protocol for HPLC Analysis

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (50% A, 50% B) until a stable baseline is achieved.

-

Sample Preparation: Prepare a stock solution of the compound in the diluent at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of 0.1 mg/mL.

-

Injection: Inject 5 µL of the sample solution into the HPLC system.

-

Data Acquisition: Run the gradient method and record the chromatogram for 15 minutes.

-

Purity Calculation: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

-

Purity (%) = (Area_MainPeak / Total_Area_AllPeaks) * 100

-

HPLC Purity Assessment Workflow

Caption: Workflow for HPLC-based purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identity Confirmation

LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. It provides unequivocal confirmation of a compound's identity by determining its molecular weight with high accuracy.

Rationale for LC-MS Analysis

For a halogenated compound, mass spectrometry offers a unique and definitive confirmation. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), separated by two mass units.[6] Therefore, any bromine-containing compound will exhibit a characteristic "doublet" peak in its mass spectrum, with the M and M+2 ions having nearly equal intensities.[6][7] Observing this isotopic pattern is a powerful validation of the compound's elemental composition. Electrospray Ionization (ESI) in positive mode is typically effective for sulfonamides, which can be readily protonated to form an [M+H]⁺ ion.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₁H₁₆BrNO₂S.

| Parameter | Calculated Value | Ion |

| Monoisotopic Mass (with ⁷⁹Br) | 305.0139 | [M] |

| Monoisotopic Mass (with ⁸¹Br) | 306.0119 | [M+2] |

| Predicted m/z (ESI+) | 306.0212 | [M+H]⁺ (with ⁷⁹Br) |

| Predicted m/z (ESI+) | 308.0192 | [M+2+H]⁺ (with ⁸¹Br) |

| Expected Intensity Ratio | ~1:1 | [M+H]⁺ : [M+2+H]⁺ |

Experimental Protocol for LC-MS Analysis

-

LC Method Adaptation: The HPLC method described previously can be directly coupled to a mass spectrometer. Ensure the mobile phase modifier is volatile (e.g., 0.1% formic acid is ideal; non-volatile buffers like phosphate must be avoided).[8]

-

MS Detector Settings:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: ~3.5 kV.

-

Drying Gas (N₂) Flow: ~10 L/min.

-

Drying Gas Temperature: ~325 °C.

-

-

Sample Analysis: Inject the same sample solution (0.1 mg/mL) used for HPLC analysis.

-

Data Analysis:

-

Extract the Total Ion Chromatogram (TIC) to identify the peak corresponding to the compound.

-

Generate the mass spectrum for this chromatographic peak.

-

Verify the presence of the two predicted [M+H]⁺ and [M+2+H]⁺ ions at m/z 306.02 and 308.02, respectively, and confirm their ~1:1 intensity ratio.

-

LC-MS Identity Confirmation Workflow

Caption: Workflow for LC-MS-based identity confirmation.

Conclusion

The analytical strategy detailed in this guide represents a robust, multi-faceted approach to the characterization of this compound. By leveraging the complementary strengths of NMR spectroscopy, HPLC, and LC-MS, a complete profile of the molecule can be established with a high degree of confidence. NMR provides the definitive structural evidence, HPLC confirms purity with quantitative accuracy, and LC-MS validates the molecular weight and elemental composition through its characteristic isotopic signature. This orthogonal, self-validating methodology ensures scientific integrity and provides the reliable data required for advancing research and development objectives.

References

- 1. youtube.com [youtube.com]

- 2. Visualizer loader [nmrdb.org]

- 3. CASPRE [caspre.ca]

- 4. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Separation of Benzenesulfonamide, N-(4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Substituted N-Phenylbenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted N-phenylbenzenesulfonamides represent a privileged scaffold in medicinal chemistry, underpinning a wide array of therapeutic agents with activities spanning from anticancer and antimicrobial to enzyme inhibition.[1][2] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form with their biological targets. Consequently, a deep understanding of their solid-state properties, particularly their crystal structure, is paramount for rational drug design, polymorphism control, and formulation development. This guide provides a comprehensive exploration of the crystal engineering principles governing the solid-state architecture of substituted N-phenylbenzenesulfonamide derivatives, offering insights into the interplay of molecular conformation, substituent effects, and non-covalent interactions that dictate their crystal packing.

The Sulfonamide Moiety: A Versatile Functional Group

The sulfonamide group (-SO₂NH-) is the cornerstone of this class of compounds, acting as a potent hydrogen bond donor (N-H) and acceptor (S=O).[3] This dual nature allows for the formation of robust and directional hydrogen bonds, which are the primary drivers of the supramolecular assembly in their crystal lattices.[3][4] The geometry of the sulfonamide group itself exhibits characteristic features. The sulfur atom typically adopts a distorted tetrahedral geometry, with the O-S-O bond angle being larger than the ideal tetrahedral angle due to repulsive interactions between the electron-rich oxygen atoms.[1] Bond lengths such as S=O, S-N, and S-C are also well-characterized and fall within predictable ranges, though they can be subtly influenced by the electronic nature of the substituents on the phenyl rings.[1][5]

Conformational Landscape: The Orientation of Phenyl Rings

The overall shape of N-phenylbenzenesulfonamide derivatives is largely defined by the relative orientation of the two phenyl rings. The torsion angle between the plane of the benzenesulfonamide ring and the N-phenyl ring is a key conformational descriptor.[6] This conformation is influenced by a combination of steric hindrance from ortho substituents and the potential for intramolecular hydrogen bonding. For instance, in some structures, an intramolecular N–H···O hydrogen bond can lead to a more planar conformation.[5] The flexibility around the S-N and N-C bonds allows for a range of conformations, which can have significant implications for how the molecules pack in the solid state.

The Supramolecular Synthon: N–H···O=S Hydrogen Bonds

The most prevalent and structurally defining intermolecular interaction in the crystals of N-phenylbenzenesulfonamide derivatives is the hydrogen bond between the sulfonamide N-H group and one of the sulfonyl oxygen atoms of a neighboring molecule.[3][5] This interaction is highly robust and leads to the formation of common supramolecular synthons, which are predictable patterns of intermolecular interactions.

Two primary hydrogen-bonding motifs are frequently observed:

-

C(4) Chains: In this motif, molecules are linked head-to-tail via N–H···O=S hydrogen bonds, forming infinite one-dimensional chains.[3][5]

-

R²₂(8) Dimers: Here, two molecules form a cyclic dimer through a pair of N–H···O=S hydrogen bonds.[5]

The preference for one motif over the other is influenced by the nature and position of substituents on the phenyl rings, which can introduce competing interactions or steric constraints.

Experimental Workflow for Crystal Structure Determination

The elucidation of the crystal structure of novel N-phenylbenzenesulfonamide derivatives follows a well-defined experimental workflow, from synthesis to crystallographic analysis.

Caption: A typical experimental workflow for determining the crystal structure of N-phenylbenzenesulfonamide derivatives.

The Role of Substituents in Crystal Packing

Substituents on the N-phenyl and benzenesulfonamide rings play a critical role in modulating the crystal packing. Their influence can be broadly categorized into:

-

Steric Effects: Bulky substituents can hinder the formation of certain hydrogen-bonding motifs, forcing the molecules to adopt alternative packing arrangements.

-

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the charge distribution within the molecule, thereby influencing the strength of hydrogen bonds and other non-covalent interactions.

-

Introduction of New Interaction Sites: Substituents such as halogens, nitro groups, or hydroxyl groups can introduce additional intermolecular interactions like halogen bonds, C–H···O, C–H···π, and π–π stacking interactions.[6][7] These weaker, yet significant, interactions work in concert with the primary N–H···O=S hydrogen bonds to stabilize the overall three-dimensional crystal structure.[7]

For example, the position of a nitro group on the benzenesulfonamide ring has been shown to have a significant effect on the intermolecular interactions, leading to different packing arrangements for ortho, meta, and para isomers.[5] Similarly, the presence of different N-cycloamino substituents can influence the packing architecture through a combination of hydrogen bonding and π-π interactions.[8]

Advanced Structural Analysis Techniques

Beyond standard X-ray diffraction, other techniques provide deeper insights into the intermolecular interactions within the crystal lattice.

-

Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts. It maps the different types of close contacts on a 3D surface around the molecule, providing a fingerprint of the crystal packing. This analysis can highlight the relative contributions of different interactions, such as O···H, H···H, and C···H contacts, to the overall crystal stability.[3][7]

-

Molecular Docking Studies: To correlate the solid-state conformation with biological activity, molecular docking simulations are often employed. These studies predict the binding mode of the sulfonamide derivative within the active site of a target protein, such as an enzyme.[3][4] The observed crystal structure can provide a starting point for these simulations, offering a low-energy conformation of the ligand.

Data Summary: Crystallographic Parameters of Representative Derivatives

The following table summarizes key crystallographic data for a selection of substituted N-phenylbenzenesulfonamide derivatives, illustrating the diversity in their solid-state structures.

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| (E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamide | C₂₁H₂₀N₂O₃S | Monoclinic | P2₁/n | N–H···O=S, O–H···N | [3] |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₅S | Monoclinic | P2₁/c | N–H···O=S (C(4) chains) | [5] |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | C₁₇H₁₉NO₂S | Orthorhombic | Pna2₁ | C-H···N, C-H···π | [9] |

| N,N'-di(benzenesulfonyl)-p-phenylenediamine | C₁₈H₁₆N₂O₄S₂ | Monoclinic | P2₁/c | N–H···O=S | [10][11] |

Experimental Protocols

Protocol 1: General Synthesis of N-Phenylbenzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of N-phenylbenzenesulfonamide derivatives via the reaction of a substituted benzenesulfonyl chloride with a substituted aniline.

Materials:

-

Substituted benzenesulfonyl chloride

-

Substituted aniline

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-phenylbenzenesulfonamide derivative.

Protocol 2: Single Crystal Growth by Slow Evaporation

This protocol outlines a common method for growing X-ray quality single crystals.

Materials:

-

Purified N-phenylbenzenesulfonamide derivative

-

A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small, clean glass vials

Procedure:

-

In a small vial, dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture at room temperature. The solution should be saturated or near-saturated.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of single crystals. Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on a filter paper.

Logical Framework for Structure-Property Relationship

The following diagram illustrates the logical relationship between molecular structure, intermolecular interactions, crystal packing, and the resulting macroscopic properties.

Caption: The hierarchical influence of molecular features on the macroscopic properties of N-phenylbenzenesulfonamide derivatives.

Conclusion

The crystal structure of substituted N-phenylbenzenesulfonamide derivatives is a fascinating interplay of molecular design and supramolecular chemistry. The inherent hydrogen bonding capabilities of the sulfonamide core, coupled with the tunable influence of substituents, provide a rich landscape for crystal engineering. A thorough understanding of the principles outlined in this guide is essential for scientists and researchers aiming to control the solid-state properties of these vital pharmaceutical compounds, ultimately leading to the development of safer and more effective medicines. The systematic application of synthesis, crystallization, and advanced structural analysis techniques will continue to unveil new insights into the elegant and complex world of molecular crystals.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. benchchem.com [benchchem.com]

- 3. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]

- 6. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]

- 7. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthetic Routes for N,N-diethylbenzenesulfonamide

A-ZCHEM-003-2026

Abstract

N,N-diethylbenzenesulfonamide is a vital tertiary sulfonamide intermediate in medicinal and organic chemistry.[1] Its synthesis is a fundamental transformation, pivotal for the development of more complex molecules, including numerous marketed drugs.[1][2] This guide provides an in-depth analysis of the primary and alternative synthetic routes to N,N-diethylbenzenesulfonamide. We will dissect the classic Hinsberg reaction, detailing the underlying mechanism, critical reaction parameters, and a validated laboratory protocol. Furthermore, we explore modern, one-pot methodologies that offer alternative pathways from more accessible starting materials. The content herein is curated for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to enable efficient and reliable synthesis.

Introduction

The sulfonamide functional group is a cornerstone of modern pharmacophores, prized for its unique geometric and electronic properties which often serve as a bioisostere for the more metabolically labile amide bond.[3][4][5] N,N-diethylbenzenesulfonamide, as a representative N,N-dialkylated tertiary sulfonamide, serves as a crucial building block in synthetic workflows. The classical and most direct method for its preparation involves the reaction of benzenesulfonyl chloride with diethylamine.[5][6] This reaction, a specific instance of the broader Hinsberg test used to differentiate amines, provides a reliable and scalable route to the target compound.[7][8][9][10] This guide will provide a comprehensive examination of this key transformation and explore emerging synthetic strategies.

Part 1: The Primary Synthetic Route: Sulfonylation of Diethylamine

The most established and widely utilized method for synthesizing N,N-diethylbenzenesulfonamide is the nucleophilic substitution reaction between benzenesulfonyl chloride and diethylamine.[5] This reaction is robust, high-yielding, and proceeds under relatively mild conditions.

1.1. Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the benzenesulfonyl chloride.[8][11] The lone pair of electrons on the nitrogen atom of diethylamine attacks the sulfur center, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom by a base, yielding the stable tertiary sulfonamide product.[12]

The overall transformation is an addition-elimination reaction at the sulfonyl group.[7]

References

- 1. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalcsij.com [journalcsij.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Sulfonamide - Wikipedia [en.wikipedia.org]

- 6. brainly.in [brainly.in]

- 7. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 9. ck12.org [ck12.org]

- 10. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]

- 11. benchchem.com [benchchem.com]

- 12. Solved Complete the electron-pushing mechanism for the | Chegg.com [chegg.com]

An In-depth Technical Guide to Venetoclax (CAS No. 1178100-39-4): Properties, Mechanism, and Handling

This guide provides a comprehensive technical overview of Venetoclax (CAS No. 1178100-39-4), a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, mechanism of action, and field-proven protocols for the effective laboratory use of this pivotal therapeutic agent.

Executive Overview

Venetoclax, also known by its development codes ABT-199 and GDC-0199, represents a paradigm shift in the treatment of certain hematological malignancies.[1] It is a potent and highly selective oral inhibitor of the anti-apoptotic protein BCL-2.[2][3] By directly targeting the core machinery of cell survival, Venetoclax restores the natural process of programmed cell death (apoptosis) in cancer cells that overexpress BCL-2, a common survival mechanism in malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[4][5] This document serves as a foundational resource for understanding and utilizing Venetoclax in a research setting.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental to its correct handling, formulation, and experimental application.

Chemical Identity and Properties

Venetoclax is a complex organic molecule, appearing as a white to off-white crystalline powder.[6] Its key identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-(4-{[2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | [4] |

| CAS Number | 1178100-39-4 (Note: 1257044-40-8 is also commonly cited and linked) | [4][7][8] |

| Molecular Formula | C₄₅H₅₀ClN₇O₇S | [4] |

| Molar Mass | 868.44 g/mol | [3][4] |

| Appearance | White to off-white powder | [6] |

Solubility Profile

Venetoclax is a lipophilic compound with poor aqueous solubility, a critical factor for experimental design.[9]

| Solvent | Solubility | Comments | Reference |

| Water | Practically insoluble (< 1 mg/mL) | Poor aqueous solubility is a known challenge. | [2][6][10] |

| DMSO | ~100-257.5 mg/mL (~115-296 mM) | The recommended solvent for creating high-concentration stock solutions. Sonication may be required. | [2][10] |

| Ethanol | < 1 mg/mL | Insoluble or only slightly soluble. | [2] |

Stability and Storage

Proper storage is crucial to maintain the integrity of Venetoclax.

-

Solid Powder: Store at -20°C for long-term stability (up to 3 years).[2]

-

DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[2][9]

-

Light and pH Sensitivity: Venetoclax is sensitive to light and demonstrates instability in acidic and basic conditions.[9][11] All solutions should be stored in light-protected containers. Forced degradation studies show it is sensitive to acid, base, and oxidation, while relatively stable to heat alone at 50°C.[11][12]

Pharmacokinetics (Clinical Overview)

-

Absorption: Oral administration results in maximum plasma concentrations 5–8 hours post-dose. Administration with a meal is recommended as it significantly increases bioavailability.[4][13]

-

Distribution: Venetoclax is highly bound to human plasma protein (>99.9%).[4][13]

-

Metabolism: It is primarily metabolized by the liver enzyme CYP3A4/5.[4][13] Co-administration with strong CYP3A inhibitors is contraindicated during the initial dose ramp-up phase in CLL/SLL patients due to increased risk of Tumor Lysis Syndrome (TLS).[14]

-

Excretion: The elimination half-life is approximately 26 hours, with over 99.9% of the dose recovered in feces.[4][13]

Core Mechanism of Action: BCL-2 Inhibition

Venetoclax is a BH3-mimetic, a class of drugs designed to mimic the action of pro-apoptotic "BH3-only" proteins.[4][15] In many hematological cancers, the anti-apoptotic protein BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing them from initiating cell death.[5][14] This allows cancer cells to evade apoptosis.

Venetoclax selectively binds with high affinity (Ki <0.01 nM) to the BH3-binding groove of the BCL-2 protein.[2][16] This action displaces the sequestered pro-apoptotic proteins. Once liberated, these proteins, particularly BIM, can activate the effector proteins BAX and BAK.[15][16] Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[16] This event is the point of no return for apoptosis, causing the release of cytochrome c and other factors from the mitochondria, which in turn activate caspases and execute programmed cell death.[17][18]

Caption: Venetoclax's mechanism of action in the intrinsic apoptotic pathway.

Laboratory Protocols and Handling

Adherence to proper handling and preparation procedures is paramount for generating reproducible and accurate experimental data.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, gloves, and a lab coat when handling Venetoclax powder or solutions.

-

Ventilation: Handle the dry powder in a well-ventilated area or chemical fume hood to avoid inhalation.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[19]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[19][20]

Preparation of Stock and Working Solutions

The high lipophilicity of Venetoclax necessitates a specific procedure to avoid precipitation in aqueous media.[9]

Protocol: Preparation of 10 mM Stock Solution in DMSO

-

Weighing: Accurately weigh the required amount of Venetoclax powder in a chemical fume hood. For 1 mL of a 10 mM stock, weigh 8.68 mg.

-

Solubilization: Add 100% cell culture-grade DMSO to the powder to achieve a final concentration of 10 mM.

-

Dissolution: Vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[2] The solution should be clear.

-

Storage: Aliquot the stock solution into single-use volumes in light-protected tubes and store at -80°C.[9]

Protocol: Preparation of Working Solutions for In Vitro Assays

Direct dilution of a concentrated DMSO stock into aqueous cell culture medium can cause the compound to precipitate. A serial dilution method is strongly recommended.[9]

-

Thaw Stock: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

-

Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into a small volume of your final aqueous medium (e.g., RPMI-1640 + 10% FBS). For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 into the medium.

-

Final Dilution: Add the intermediate dilution to the bulk of the cell culture to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM).

-

Mixing: Gently agitate the culture plate or flask immediately after adding the compound to ensure rapid and even dispersion. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced artifacts.[9]

Preparation of In Vivo Formulations

Several formulations have been described for oral administration in animal models. The choice of vehicle is critical for achieving adequate exposure.

Example Formulation (Suspension) [3][10]

-

Prepare a clear stock solution of Venetoclax in DMSO (e.g., 25 mg/mL).

-

Sequentially add co-solvents. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix.

-

Add 50 µL of Tween-80 to the mixture and mix.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL.

-

Ultrasonication may be required to create a homogenous suspension. Always vortex well before each administration.

Key Experimental Methodologies

The following protocols provide a framework for assessing the biological activity of Venetoclax.

In Vitro Cell Viability and Apoptosis Assay

This workflow is used to determine the cytotoxic and pro-apoptotic effects of Venetoclax on cancer cell lines.

Caption: Standard workflow for evaluating Venetoclax's in vitro efficacy.

Step-by-Step Protocol:

-

Cell Culture: Culture a BCL-2-dependent cell line (e.g., primary CLL cells, RS4;11 cell line) under standard conditions.[2][21]

-

Seeding: Seed cells into a 96-well plate at a predetermined optimal density.

-

Treatment: Prepare serial dilutions of Venetoclax in culture medium as described in section 4.2. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a defined period, typically 24 to 48 hours.[2][22]

-

Analysis:

-

Viability: Assess cell viability using a luminescent assay like CellTiter-Glo, which measures ATP levels.[23]

-

Apoptosis: To confirm the mechanism of cell death, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry. An increase in Annexin V-positive cells indicates apoptosis.[22]

-

-

Data Interpretation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve for viability. Correlate this with the increase in the apoptotic cell population.

BH3 Profiling for Target Engagement

BH3 profiling is a functional assay that directly measures a cell's dependence on specific anti-apoptotic proteins. It can powerfully demonstrate on-target Venetoclax activity.[1][24]

Methodology Overview:

-

Cell Preparation: Harvest and resuspend cells in a mitochondrial assay buffer.

-

Permeabilization: Gently permeabilize the plasma membrane with a mild detergent like digitonin. This step is crucial as it leaves the mitochondrial membranes intact while allowing access to the cytosol.[1]

-

Treatment: Expose the permeabilized cells to Venetoclax or a panel of synthetic BH3 peptides (e.g., BIM BH3 peptide as a positive control).

-

MOMP Measurement: Measure the extent of mitochondrial outer membrane permeabilization. This can be done by:

-

Cytochrome c Release: Using flow cytometry or western blotting to quantify the loss of cytochrome c from the mitochondria.[1]

-

Mitochondrial Potential Dyes: Using dyes like JC-1 or TMRE to measure the loss of mitochondrial membrane potential, an indicator of MOMP.

-

-

Data Interpretation: Rapid MOMP induction in the presence of Venetoclax confirms that the cell's survival is "primed for death" and highly dependent on BCL-2, validating the drug's on-target effect. The extent of mitochondrial depolarization has been shown to correlate with clinical response.[21]

Clinical Context and Considerations

While this guide focuses on preclinical applications, understanding the clinical context is vital. Venetoclax is approved for treating adults with CLL, SLL, or AML.[4] A primary clinical consideration is the risk of Tumor Lysis Syndrome (TLS) , a potentially fatal condition caused by the rapid death of a large number of cancer cells.[5][14] This risk is managed through a gradual dose ramp-up schedule over several weeks, along with prophylaxis and intensive monitoring.[14][25] This clinical reality underscores the potent and rapid pro-apoptotic activity of Venetoclax observed in preclinical models.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Venetoclax - Wikipedia [en.wikipedia.org]

- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 90944-62-0_CAS号:90944-62-0_CAS No.:90944-62-0 - 化源网 [m.chemsrc.com]

- 9. benchchem.com [benchchem.com]

- 10. Venetoclax (ABT-199; GDC-0199) | Bcl-2 inhibitor | CAS 1257044-40-8 | Buy Venclexta; ABT199; RG7601; GDC0199 from Supplier InvivoChem [invivochem.com]

- 11. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 15. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 21. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Sensitivity to Venetoclax and Microenvironment Protection in Hairy Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ashpublications.org [ashpublications.org]

- 24. Re-appraising assays on permeabilized blood cancer cells testing venetoclax or other BH3 mimetic agents selectively targeting pro-survival BCL2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Practical Management of the Venetoclax-Treated Patient in Chronic Lymphocytic Leukemia and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Foreword: A Proactive Approach to Early-Stage Drug Discovery

In the landscape of modern drug development, the early identification of potential toxicological liabilities is not merely a regulatory hurdle but a critical determinant of a program's success. The attrition of promising candidates in late-stage development due to unforeseen toxicity represents a significant loss of investment and time. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preliminary toxicity screening of a novel sulfonamide derivative, 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide. By integrating established in vitro and in silico methodologies, we present a scientifically rigorous, tiered approach to de-risk this compound at an early stage. Our philosophy is rooted in building a self-validating system of protocols that not only identifies potential hazards but also provides mechanistic insights, thereby guiding informed decision-making in the lead optimization process.

Compound Rationale and Structural Considerations

This compound is an aromatic sulfonamide, a scaffold prevalent in a wide array of therapeutic agents. The presence of a bromine atom on the aromatic ring and N,N-diethyl substitution on the sulfonamide nitrogen introduces specific electronic and steric properties that may influence its metabolic fate and toxicological profile.

| Property | Value | Source |

| CAS Number | 1178100-39-4 | Commercial Supplier Data |

| Molecular Formula | C₁₁H₁₆BrNO₂S | Commercial Supplier Data |

| Molecular Weight | 306.2 g/mol | Commercial Supplier Data |

Our screening strategy is predicated on a thorough understanding of the potential metabolic pathways and toxicophores associated with this structural class. Key considerations include:

-

Metabolism of Aromatic Sulfonamides: These compounds are known to undergo phase I (oxidation) and phase II (conjugation) metabolism. N-dealkylation of the diethylamino group and hydroxylation of the aromatic ring are potential metabolic routes. Crucially, some sulfonamides can be metabolized to reactive intermediates.[1][2][3]

-

Toxicology of Bromoarenes: The presence of a bromine atom on the benzene ring raises the possibility of metabolic activation to reactive epoxides, which can be hepatotoxic.[4][5]

-

N,N-Dialkylbenzenesulfonamides: The N,N-diethyl group may influence the compound's lipophilicity and metabolic stability, potentially impacting its pharmacokinetic and toxicodynamic properties.

This structural assessment informs our selection of a tiered screening cascade designed to probe for key toxicological endpoints.

A Tiered Approach to Preliminary Toxicity Screening

We advocate for a tiered screening approach, commencing with rapid and cost-effective in silico assessments, followed by a battery of in vitro assays to provide empirical data on cytotoxicity and genotoxicity.

References

- 1. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicology of selected brominated aromatic compounds [roczniki.pzh.gov.pl]

- 5. Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability studies of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of this compound, a sulfonamide derivative. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining its solubility profile and assessing its intrinsic stability under various stress conditions. The methodologies presented are grounded in international regulatory guidelines and are designed to generate the robust data required for informed decision-making in drug development, from lead optimization to formulation.

Introduction: The Imperative of Physicochemical Characterization

This compound is an organosulfur compound belonging to the sulfonamide class.[1] The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[2] The specific substitution pattern of this molecule—a bromine atom, a methyl group, and a diethylsulfonamide group on a benzene ring—confers a unique set of properties that dictate its behavior in biological and pharmaceutical systems.

Before any meaningful preclinical or clinical evaluation can occur, a molecule's developability must be assessed. This begins with solubility and stability profiling. Solubility directly impacts bioavailability, while stability determines the compound's shelf-life, storage requirements, and degradation pathways.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate comprehensive stability data to ensure the quality, safety, and efficacy of a drug substance throughout its lifecycle.[5][6][7] This guide provides the strategic and tactical approach to generating this critical data package.

Solubility Profiling: Beyond a Single Number

Aqueous solubility is a primary determinant of a drug's absorption and, consequently, its therapeutic efficacy.[3] It is not a static value but is influenced by a multitude of factors including pH, temperature, and the presence of co-solvents or salts.[8][9] Therefore, a comprehensive solubility profile across a range of physiologically and pharmaceutically relevant conditions is essential. Our approach is guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[8]

Causality Behind Experimental Design: Kinetic vs. Thermodynamic Solubility

We employ a two-tiered approach. Initially, a high-throughput kinetic solubility screen might be used in early discovery to rank compounds. However, for lead optimization and pre-formulation, thermodynamic equilibrium solubility is the gold standard. It represents the true saturation point of the compound in a solvent system at equilibrium.[10] The Shake-Flask method is the most reliable technique for this determination and is the focus of our protocol.[11] The selection of pH values (1.2, 4.5, 6.8) is mandated by regulatory guidelines for biopharmaceutical classification, as they simulate the pH environments of the stomach and intestines.[3]

Experimental Workflow: Solubility Determination

References

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. database.ich.org [database.ich.org]

- 6. fda.gov [fda.gov]

- 7. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. biorelevant.com [biorelevant.com]

- 10. uspbpep.com [uspbpep.com]

- 11. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Introduction: Expanding the Scope of Suzuki Coupling with Electron-Deficient Sulfonamides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] While the coupling of aryl bromides is a well-established and robust transformation, substrates bearing electron-withdrawing groups can present unique challenges.